molecular formula C12H13N3OS2 B1202877 N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide

N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide

Cat. No. B1202877
M. Wt: 279.4 g/mol
InChI Key: FXBZGRAJYQNAFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide is a member of benzamides.

Scientific Research Applications

Development of Quality Control Methods of Promising Anticonvulsant

The compound N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, a derivative of 1,3,4-thiadiazole, has shown high anticonvulsant activity. Methods for identifying and determining impurities and quantitative determination were developed, using techniques such as IR, UV, and 1H NMR spectroscopy. These methods are crucial for standardizing the substance and ensuring its quality for medical applications (Sych et al., 2018).

Physico-Chemical Study of Bioactive N-(5-Ethyl-1,3,4-Thiadiazole-2-yl)-4-Nitrobenzamide

The physical and chemical properties of N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide were investigated, providing essential data like saturated vapor pressure and solubility in various solvents. These properties are important for understanding the compound's behavior in biological systems and its potential therapeutic applications (Ol’khovich et al., 2017).

Synthesis and Biological Evaluation

Design, Synthesis, and Biological Evaluation of New Series of 2-Amido-1,3,4-Thiadiazole Derivatives as Cytotoxic Agents

A series of 1,3,4-thiadiazole derivatives were designed and evaluated for their antitumor activities. One derivative in particular showed significant inhibitory effect against tumor cell lines, indicating the potential of 1,3,4-thiadiazole derivatives in developing new anticancer drugs (Almasirad et al., 2016).

Antiproliferative-Antimicrobial Properties and Structural Analysis of Newly Synthesized Schiff Bases Derived from Some 1,3,4-Thiadiazole Compounds

Schiff bases derived from 1,3,4-thiadiazole showed significant DNA protective ability and strong antimicrobial activity against certain strains. Some compounds also exhibited cytotoxicity on cancer cell lines, suggesting the therapeutic potential of these compounds (Gür et al., 2020).

Antimicrobial and Antifungal Activities

Green Synthesis and Antimicrobial Activity of Substituted Diethyl (((5-(Ethylthio)-1,3,4-Thiadiazol-2-yl)Amino)(Phenyl)Methyl)Phosphonates

These compounds were synthesized using an efficient, environmentally friendly method and were found to have good antimicrobial activity. This highlights the potential of these compounds in treating infections (Sarva et al., 2022).

Synthesis and Identification of Novel Potential Thiadiazole Based Molecules Against COVID-19 Main Protease

New 1,3,4-thiadiazole-1,2,3-triazole hybrids were synthesized and showed good docking scores to COVID-19 main protease, indicating potential use in antiviral therapy (Rashdan et al., 2021).

properties

Molecular Formula

C12H13N3OS2

Molecular Weight

279.4 g/mol

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-methylbenzamide

InChI

InChI=1S/C12H13N3OS2/c1-3-17-12-15-14-11(18-12)13-10(16)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,13,14,16)

InChI Key

FXBZGRAJYQNAFJ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide
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N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide

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